molecular formula C7H13N B7770697 Bicyclo[2.2.1]heptan-2-amine CAS No. 31002-73-0

Bicyclo[2.2.1]heptan-2-amine

Katalognummer: B7770697
CAS-Nummer: 31002-73-0
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.1]heptan-2-amine, also known as norbornan-2-amine, is a bicyclic amine with the molecular formula C7H13N. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring with a bridgehead nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Wirkmechanismus

Target of Action

Bicyclo[2.2.1]heptan-2-amine, also known as norbornylamine, has been found to interact with several targets. It has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . This receptor plays a crucial role in the immune response and inflammation, and its antagonism has been proposed as a strategy for the treatment of metastatic cancer . Additionally, norbornylamine derivatives have been designed as uncompetitive antagonists at the NMDA receptor at the phencyclidine (PCP) binding site .

Mode of Action

This compound interacts with its targets by binding to them and inhibiting their activity. For instance, it exhibits good antagonistic activity against CXCR2 . This means it binds to the CXCR2 receptor and prevents its activation, thereby inhibiting the downstream effects of this receptor . Similarly, as an uncompetitive antagonist at the NMDA receptor, it binds to the PCP site and inhibits the receptor’s activity .

Biochemical Pathways

The antagonism of CXCR2 by this compound affects the signaling pathways associated with this receptor. CXCR2 can be activated by several chemokines, including interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . By inhibiting CXCR2, this compound can potentially disrupt these signaling pathways and their downstream effects .

Pharmacokinetics

In vivo pharmacokinetic studies in rats have indicated that this compound has an excellent PK profile . It showed an extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . This suggests that the compound may have good bioavailability, but its metabolism in the liver could be a factor affecting its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity against its targets. For instance, by inhibiting CXCR2, it can potentially reduce inflammation and immune responses mediated by this receptor . Furthermore, it has been suggested that this compound and its derivatives could have therapeutic potential in the treatment of neurodegenerative disorders and other glutamate-dependent disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the stability and absorption of the compound . Furthermore, the presence of other substances in the body, such as food or other drugs, could potentially affect its pharmacokinetics and pharmacodynamics21]heptan-2-amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an

Biologische Aktivität

Bicyclo[2.2.1]heptan-2-amine (also known as BCH) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, specifically focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

This compound features a rigid bicyclic structure with a molecular formula of C7H13NC_7H_{13}N and a molecular weight of approximately 113.19 g/mol. The presence of an amine group enhances its reactivity and interaction with biological targets, making it a significant compound for drug development.

Target Receptors:
this compound primarily acts as an antagonist to the chemokine receptor CXCR2 . This receptor is involved in various inflammatory processes and cancer metastasis, making BCH a candidate for therapeutic intervention in these areas.

Biochemical Pathways:
The antagonistic action of BCH on CXCR2 inhibits the signaling pathways activated by chemokines such as CXCL8 (interleukin-8). This inhibition can potentially reduce tumor cell migration and proliferation, which are critical processes in cancer progression.

Pharmacological Properties

Stability:
Research indicates that BCH exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma. This stability is advantageous for oral bioavailability and therapeutic efficacy.

Toxicity Profile:
Preliminary toxicity studies have shown that BCH derivatives exhibit dose-dependent toxicity above 100 μM, with IC50 values exceeding 150 μM in various cell lines, indicating a profile similar to Memantine, an FDA-approved NMDA receptor antagonist . Notably, some derivatives have demonstrated favorable toxicity profiles, suggesting their potential for further development.

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivityIC50 Value (μM)Toxicity Profile
5aNMDA Receptor Antagonist7.86Acceptable
5bCXCR2 AntagonistNot specifiedFavorable
5cNMDA Receptor AntagonistNot specifiedModerate

Case Study 1: NMDA Receptor Antagonism
In a study evaluating novel N-substituted bicyclo[2.2.1]heptan-2-amines, compound 5a was identified as a promising NMDA receptor antagonist with moderate binding affinity (IC50 = 7.86 μM). It exhibited neuroprotective activity in the maximal electroshock (MES) test at a dosage of 100 mg/kg, indicating potential applications in neurodegenerative disorders .

Case Study 2: CXCR2 Antagonism
Another study highlighted the effectiveness of BCH derivatives as selective antagonists of CXCR2, demonstrating significant anti-cancer activity by inhibiting cell migration associated with tumor progression. Molecular docking studies provided insights into the binding interactions between BCH derivatives and CXCR receptors, supporting their therapeutic potential against metastatic cancers .

Eigenschaften

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-2-Bornanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name endo-2-Aminonorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Exo-2-bornanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with their targets and what are the downstream effects?

A: Research indicates that certain this compound derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) [, ]. Specifically, they demonstrate varying degrees of agonism and antagonism at α4β2, α7, and α3β2 nAChR subtypes []. These subtypes are implicated in a range of neurological processes, including cognition, memory, and reward pathways. Additionally, some derivatives have been explored for their potential as NMDA receptor antagonists at the phencyclidine (PCP) binding site []. This interaction suggests potential therapeutic applications in conditions involving NMDA receptor dysfunction, such as neurodegenerative disorders.

Q2: What is the impact of structural modifications on the activity, potency, and selectivity of this compound derivatives?

A: Structure-activity relationship (SAR) studies reveal that modifications to the this compound scaffold significantly influence its pharmacological profile. For instance, in a series of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo/exo isomerism and the methylation degree of the amine nitrogen impacted their affinity for α4β2 and α7 nAChRs []. Endo primary amines displayed the highest affinity for both receptor subtypes. Furthermore, the introduction of specific substituents on the bicyclic core, such as a phenyl and piperidine ring, influenced both binding affinity for NMDA receptors and anticonvulsant activity in the maximal electroshock seizure (MES) test [].

Q3: What is known about the toxicity and safety profile of this compound derivatives?

A: Preliminary toxicity studies on novel N-substituted Bicyclo[2.2.1]heptan-2-amines, using MDCK (kidney) and N2a (neuroblastoma) cell lines, revealed dose-dependent toxicity above 100 μM and IC50 values exceeding 150 μM for both cell lines []. These findings suggest a toxicity profile similar to Memantine, an FDA-approved NMDA receptor antagonist used to treat Alzheimer's disease. Notably, the compound 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)this compound (5a) displayed a favorable toxicity profile in both cell lines and emerged as a promising lead compound for further investigations [].

Q4: Have any in vitro or in vivo efficacy studies been conducted on this compound derivatives?

A: While detailed in vivo efficacy data is limited in the provided research, certain in vitro studies shed light on potential therapeutic applications. For example, compounds 1a and 2a, two 3-(pyridin-3-yl)this compound derivatives, acted as antagonists at α4β2 nAChRs while functioning as full agonists at recombinant α7 nAChRs and in SHSY5Y neuroblastoma cells []. This dual activity profile suggests potential in addressing complex neurological conditions. Additionally, the chloro derivative 2a demonstrated full agonist activity and submicromolar potency at the α3β2 subtype (EC50 = 0.43 μM) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.